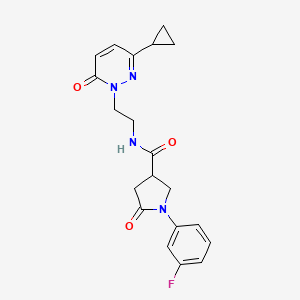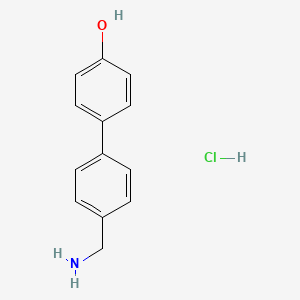
N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a phenyl group, and a carboxamide group, making it a molecule of interest in various fields of scientific research.
Wirkmechanismus
Target of Action
The primary target of N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is the Ephrin type-B receptor 4 . This receptor is a type of receptor tyrosine kinase that binds promiscuously to transmembrane ephrin-B family ligands residing on adjacent cells .
Mode of Action
The compound interacts with its target, the Ephrin type-B receptor 4, leading to contact-dependent bidirectional signaling into neighboring cells
Biochemical Pathways
It has been suggested that the compound may inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in cellular function and survival, and their modulation can have significant downstream effects.
Result of Action
It has been suggested that triazole-pyrimidine hybrid compounds, which include this compound, may have promising neuroprotective and anti-inflammatory properties .
Action Environment
It is known that many factors, such as ph, temperature, and the presence of other molecules, can influence the action of a compound .
Vorbereitungsmethoden
The synthesis of N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Analyse Chemischer Reaktionen
N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide can be compared with other triazole derivatives, such as:
Eigenschaften
CAS-Nummer |
1787917-98-9 |
|---|---|
Molekularformel |
C16H13ClN4O2 |
Molekulargewicht |
328.76 |
IUPAC-Name |
N-(3-chloro-4-methoxyphenyl)-5-phenyl-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H13ClN4O2/c1-23-13-8-7-11(9-12(13)17)18-16(22)15-14(19-21-20-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,22)(H,19,20,21) |
InChI-Schlüssel |
GPBRGXCJXPAWHM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NNN=C2C3=CC=CC=C3)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3'-(4-methylphenyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B3019362.png)
![1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine](/img/structure/B3019363.png)
![(3-(Pyridazin-3-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B3019364.png)



![2-[(4-chlorophenyl)sulfanyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide](/img/structure/B3019370.png)


![N-[(furan-2-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide](/img/structure/B3019377.png)
![7-(3-methoxyphenyl)-3-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3019378.png)

![[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 5-BROMOFURAN-2-CARBOXYLATE](/img/structure/B3019380.png)
